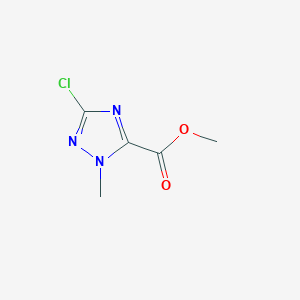

2-Fluoro-5-methoxy-4-methylpyridine

Overview

Description

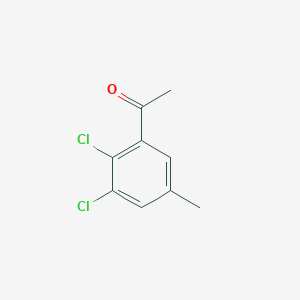

2-Fluoro-5-methoxy-4-methylpyridine, also known as 2-fluoro-4-picoline, is a chemical compound with the molecular formula C7H8FNO . It is used in the field of pharmaceutical sciences .

Synthesis Analysis

The synthesis of this compound can be achieved using Talik’s procedure from 2-amino-5-methylpyridine via diazotization . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular weight of this compound is 141.14 . The effect of substituents on spectral properties of 2-fluoro-6-methylpyridine has been investigated based on 13C NMR, UV, and IR spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4730 (lit.), boiling point of 158-159 °C (lit.), and a density of 1.072 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Fluoro-5-methoxy-4-methylpyridine serves as a key intermediate in various synthetic processes, notably in the field of medicinal chemistry. For example, it is utilized in the synthesis of pyridine nucleosides, which are related to fluorinated pyrimidine analogs such as 5-fluorouracil and 5-fluorocytosine, playing a significant role in the synthesis of anti-cancer and antiviral compounds (Nesnow & Heidelberger, 1973). Furthermore, this compound has been employed in the functionalization of pyridinylmethyl groups, leading to the creation of cognition enhancer drug candidates, showcasing its potential in neuropharmacology (Pesti et al., 2000).

Fluorination and Derivatization Techniques

The compound also plays a pivotal role in the field of fluorination chemistry. For instance, it is used in the preparation of 4-fluoropyrrolidine derivatives, which are crucial in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized through a process involving double fluorination, showcasing the compound's utility in creating synthons for medicinal applications (Singh & Umemoto, 2011). Moreover, this compound is instrumental in the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are significant as herbicidal inhibitors of photosystem II electron transport (Liu et al., 2005).

Photophysical Evaluation and Computational Study

In the realm of photophysical studies, derivatives of this compound have been synthesized and evaluated for their emission properties in solution and the solid state. These studies highlight the potential of the compound in developing new materials with specific fluorescent properties, which can be beneficial in various scientific and industrial applications (Hagimori et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methoxy-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

This compound interacts with its target, the p38α mitogen-activated protein kinase, by inhibiting its activity . This inhibition modulates cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Biochemical Pathways

The compound affects the biochemical pathway involving the p38α mitogen-activated protein kinase . By inhibiting this kinase, it impacts the release of pro-inflammatory cytokines, thereby influencing inflammatory responses within the body .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of cellular processes and the reduction of pro-inflammatory cytokine release . This can potentially influence the body’s inflammatory response.

Properties

IUPAC Name |

2-fluoro-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTNEQMSRIEOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)

![2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid](/img/structure/B1459585.png)